N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide
Description
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c11-9-4-7(5-9)6-12-10(13)8-2-1-3-8/h7-9H,1-6,11H2,(H,12,13) |
InChI Key |
XHZLLKJYWLMFBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NCC2CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- Coupling Agents : N,N’-dicyclohexylcarbodiimide (DCC) is commonly used to facilitate the formation of amide bonds.
- Inert Atmosphere : Reactions are often carried out under nitrogen to prevent oxidation.
- Purification Techniques : Recrystallization and chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
While specific data for N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is limited, related compounds undergo various chemical reactions:
Oxidation
Substitution
Research Discoveries and Applications
Although specific research on this compound is scarce, related compounds have shown potential in medicinal chemistry, particularly in anti-inflammatory and analgesic applications.
Biological Activity
- Potential Therapeutic Effects : Anti-inflammatory and analgesic properties.
- Biological Targets : Interaction with specific receptors or enzymes.
Data Tables for Related Compounds
Given the lack of specific data for this compound, we can refer to data from related compounds like N-[(3-aminocyclobutyl)methyl]cyclopropanecarboxamide:
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| Study 1 | H460 (lung cancer cells) | 10 µM | Reduced cell viability by 30% |
| Study 2 | HEK293 (human embryonic kidney cells) | 5 µM | Inhibited CFTR activity by 25% |
These studies indicate potential therapeutic applications for similar compounds.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while reduction of the amide group may produce primary or secondary amines.
Scientific Research Applications
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is a compound of interest for potential therapeutic uses, especially in oncology.
Chemical Structure and Properties
this compound has a cyclobutane ring, which gives the compound unique biological properties, and an amino group that enhances interactions with biological targets.
Biological Activity
The biological activity of this compound may modulate specific signaling pathways. Research indicates that similar compounds can inhibit critical enzymes involved in cancer progression and inflammation.
- Inhibition of Fat Mass and Obesity Associated Protein (FTO) Studies have shown that cyclobutanecarboxamides can inhibit FTO, an enzyme related to obesity and cancer cell proliferation. This inhibition may lead to reduced fat accumulation and decreased tumor growth in preclinical models.
- Interaction with CDK9 This compound may interact with cyclin-dependent kinase 9 (CDK9), which is essential for transcriptional regulation in cancer cells. Inhibiting CDK9 can induce apoptosis in various cancer cell lines, making this pathway a target for therapeutic intervention.
Case Studies
- Cancer Treatment this compound demonstrated cytotoxic effects in triple-negative breast cancer (TNBC) cell lines, with IC50 values ranging from 0.60 μM to 1.23 μM across different cell lines. This suggests that the compound may be useful in developing targeted therapies for aggressive breast cancers.
- Inflammation Modulation The compound can potentially modulate inflammatory pathways, particularly through its effects on cytokine levels associated with immune responses, making it a candidate for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or altering protein function. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features:
Key Observations :
- Bioactivity: N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide (ZINC87440467) demonstrated superior in silico binding to Human Arginase I and L. mexicana targets, suggesting that the 3-aminocyclobutyl group enhances target engagement despite the tetrazole’s distinct electronic profile .
- Synthetic Accessibility : The tert-butylphenyl analog (3f) was synthesized in 77% yield via reductive transamidation, indicating that sterically demanding substituents are compatible with cyclobutanecarboxamide synthesis .
- Solubility: The dihydrochloride salt of N-(3-aminopropyl)cyclobutanecarboxamide highlights strategies to improve aqueous solubility for bioactive analogs .
Physicochemical Properties
- Lipophilicity: The tert-butylphenyl analog (3f) is expected to have higher logP than the target compound due to its hydrophobic substituent, whereas the primary amine in N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide may enhance solubility in polar solvents .
- Thermal Stability : The tert-butylphenyl analog has a melting point of 133–135°C , suggesting that bulky aryl groups improve crystallinity compared to aliphatic amine derivatives.
Spectroscopic Characteristics
- NMR Shifts: For N-(3-{[(4-nitrophenyl)amino]methyl}phenyl)cyclobutanecarboxamide, quantum chemical calculations predict distinct chemical shifts due to the electron-withdrawing nitro group (e.g., downfield shifts for amide protons) . In contrast, the target compound’s electron-donating amine may upfield-shift adjacent protons.
Biological Activity
N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, exploring mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 220.27 g/mol
This compound consists of a cyclobutane ring substituted with an amino group, which is hypothesized to enhance its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The structural features of the compound allow it to bind effectively to various enzymes and receptors, modulating their activity.
Key Mechanisms Include:
- Inhibition of Cyclin-Dependent Kinases (CDKs) :
- Induction of Apoptosis :
In Vitro Studies
In vitro studies have assessed the compound's effects on various cancer cell lines, revealing significant cytotoxicity and growth inhibition.
| Cell Line | GI (μM) | IC (μM) | Apoptosis Induction (Fold Increase) |
|---|---|---|---|
| BT-20 | 0.60 | 0.97 | 7.73 |
| BT-549 | 0.80 | 0.94 | 7.99 |
| MDA-MB-231 | 0.80 | 0.88 | 32.4 |
| Hs 578T | 1.06 | 1.23 | 7.24 |
These results indicate that the compound exhibits notable efficacy across multiple breast cancer cell lines, highlighting its potential as an anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential.
| Property | Value |
|---|---|
| LogD (pH = 7.4) | 0.9 |
| Caco-2 Papp A-B (10–6 cm/s) | 95.7–84.2 |
| Plasma Protein Binding (%) | 48/41/72/38 (mouse/rabbit/dog/human) |
These parameters suggest favorable absorption and distribution characteristics, essential for oral bioavailability .
Case Studies and Research Findings
Recent studies have focused on the development of analogs and derivatives of this compound to enhance its potency and selectivity against cancer cells.
- Study on CDK9 Inhibition :
- Combination Therapy Potential :
Q & A
Q. What synthetic routes are commonly employed for cyclobutanecarboxamide derivatives, and how can reaction conditions be optimized?
Cyclobutanecarboxamide derivatives are synthesized via nucleophilic acyl substitution or coupling reactions. For example, hydrazine-carbothioamide derivatives of cyclobutanecarboxamide were prepared by reacting hydrazine precursors with cyclobutanecarboxamide intermediates under reflux in ethanol, yielding 53–66% . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Reflux conditions (70–80°C) improve yields.
- Catalysts : Triethylamine or DMAP can accelerate coupling reactions. Table 1 : Example reaction conditions and yields for cyclobutanecarboxamide derivatives
| Precursor | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Benzoylhydrazine | Ethanol | 80 | 66 |
| Isonicotinoylhydrazine | Ethanol | 70 | 55 |
Q. What analytical techniques are essential for characterizing cyclobutanecarboxamide compounds?
- 1H/13C NMR : Confirms regiochemistry and hydrogen bonding patterns (e.g., broad singlet at δ 11.61 ppm for NH groups) .
- LC-MS : Validates molecular weight and purity (e.g., [M+H]+ peaks matching theoretical values) .
- Elemental analysis : Matches experimental and theoretical C/H/N/S percentages (e.g., C: 54.5% theoretical vs. 53.8% experimental) .
Q. What safety precautions are critical when handling cyclobutanecarboxamide derivatives?
Due to limited toxicological data (e.g., incomplete hazard profiles for related acetamide compounds), researchers should:
- Use fume hoods and PPE (gloves, lab coats).
- Avoid inhalation/ingestion; implement waste neutralization protocols .
Advanced Research Questions
Q. How do structural modifications in cyclobutanecarboxamide derivatives impact kinase inhibition?
Substitutions on the cyclobutane ring and amide group modulate selectivity. For example:
- Fluorine addition at the 3-position enhances binding to histamine H3 receptors (e.g., PF-03654746, IC50 < 100 nM) .
- Pyrrolidinylmethyl groups improve blood-brain barrier penetration in neuropharmacological agents . Table 2 : Kinase inhibition data for cyclobutanecarboxamide analogs
| Compound | Target | IC50 (nM) |
|---|---|---|
| MRT67307 | TBK-1 | 19 |
| MRT67307 | IKKε | 160 |
| PF-03654746 | H3 receptor | 3.2 |
Q. What strategies resolve contradictions in reported biological activities of cyclobutanecarboxamide analogs?
- Dose-response studies : Confirm activity thresholds (e.g., IC50 variability due to assay conditions) .
- Molecular docking : Compare binding modes across protein isoforms (e.g., TBK-1 vs. IKKε selectivity in MRT67307) .
- Metabolic stability assays : Assess hepatic clearance to explain in vivo/in vitro discrepancies .
Q. How can computational methods guide the design of cyclobutanecarboxamide-based therapeutics?
- Virtual screening : Identifies analogs with high affinity for targets like arginase I or Leishmania enzymes (e.g., ZINC87440467 with predicted ΔG = -9.2 kcal/mol) .
- ADMET prediction : Prioritizes compounds with favorable pharmacokinetic profiles (e.g., logP < 3 for CNS penetration) .
Methodological Recommendations
- Synthetic challenges : Optimize cyclobutane ring stability by avoiding strong acids/bases during synthesis .
- Biological assays : Use FRET-based kinase assays for real-time inhibition monitoring .
- Data validation : Cross-reference NMR/LC-MS results with crystallographic data (where available) to confirm stereochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
